cis-2-Butene-1,4-Diol

Overview

Description

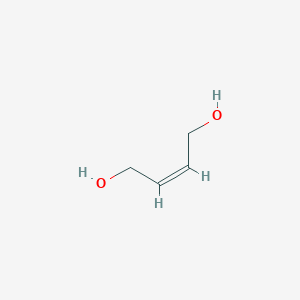

cis-2-Butene-1,4-Diol (C₄H₈O₂; molecular weight: 88.11 g/mol) is a vicinal diol characterized by a conjugated double bond in the cis-configuration. Key properties include a density of 1.072 g/mL, melting point of 7°C, boiling point of 235°C, and solubility in water, alcohol, and acetone . Its structure (HOCH₂CH=CHCH₂OH) enables diverse reactivity, making it valuable in organic synthesis, polymer chemistry, and catalysis.

Preparation Methods

Catalytic Hydrogenation of 2-Butyne-1,4-Diol

The most widely documented method for synthesizing cis-2-butene-1,4-diol involves the selective hydrogenation of 2-butyne-1,4-diol (B3D). This reaction typically employs palladium- or nickel-based catalysts under controlled hydrogen pressures. Early work by Lozac’h demonstrated that hydrogenation of B3D over Raney nickel at 2–4 atmospheres yields predominantly the cis isomer, as confirmed by Raman spectroscopy . However, challenges in achieving high purity were noted due to the proximity of boiling points between B3D, this compound (B2D), and fully saturated butane-1,4-diol (B1D), complicating distillation-based separation .

Catalyst Systems and Selectivity

Modern advancements have refined catalyst selection to enhance stereoselectivity and suppress over-hydrogenation. A 1% Pd/C catalyst developed by ICI Synetix achieves ~95% selectivity for cis-B2D at ambient to moderate pressures (1–3 MPa) . Comparative studies with Pd/Al₂O₃ catalysts reveal similar selectivity but varying hydrogenation rates, attributed to differences in metal dispersion and support interactions . For instance, Pd/Al₂O₃ prepared via impregnation exhibits a turnover frequency (TOF) of 1.33×10⁴ h⁻¹, whereas Pd/C reaches 1.77×10⁴ h⁻¹ under identical conditions .

| Catalyst | Support | Additive | Selectivity (%) | TOF (h⁻¹) | Byproducts |

|---|---|---|---|---|---|

| Pd (1%) | Carbon | None | 95 | 1.77×10⁴ | B1D, iso-propoxytetrahydrofuran |

| Pd (1%) | Al₂O₃ | None | 95 | 1.33×10⁴ | B1D, tetrahydrofuran derivatives |

| Pd (1%) | CaCO₃ | NH₃ | 100 | 1.25×10⁴ | None |

| Cu (9.1%) | SiO₂ | None | 97 | 0.21×10⁴ | Trace B1D |

Reaction Kinetics and Optimization

Hydrogenation kinetics are profoundly influenced by hydrogen pressure , temperature , and solvent choice . Elevated pressures (2.4 MPa) and temperatures (323 K) favor rapid B3D conversion while maintaining selectivity . Polar solvents like water or methanol enhance substrate solubility but may participate in side reactions. For instance, methanol reacts with intermediate diols to form iso-propoxytetrahydrofuran , a byproduct identified via GC-MS and NMR in Pd-catalyzed systems .

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Range | Effect on Selectivity |

|---|---|---|

| Hydrogen Pressure | 2.4–3.0 MPa | Maximizes H₂ availability; minimizes over-hydrogenation |

| Temperature | 323–333 K | Balances reaction rate and thermal degradation |

| Ammonia Concentration | 0.117 kmol·m⁻³ | Neutralizes acidic sites; eliminates side reactions |

| Solvent | Water/Methanol | Enhances solubility; moderates byproduct formation |

Purification Challenges and Techniques

Despite high catalytic selectivity, isolating cis-B2D remains challenging due to its physicochemical similarity to B1D and B3D. Traditional distillation is ineffective, as the boiling points of B3D (238°C), cis-B2D (235°C), and B1D (230°C) differ by less than 10°C . Crystallization at low temperatures (4–10°C) exploits the moderate melting point of cis-B2D but risks co-precipitation of impurities . Advanced methods like chromatographic separation or azeotropic distillation with toluene have been proposed but require further industrial validation .

Alternative Synthesis Pathways

Isomerization of Trans-2-Butene-1,4-Diol

While less common, cis-B2D can be obtained via isomerization of its trans isomer using acidic or basic catalysts. However, this method is hindered by equilibrium limitations, with cis-trans ratios rarely exceeding 3:1 under mild conditions .

Enzymatic Reduction

Emerging studies explore biocatalytic routes using alcohol dehydrogenases, though yields remain suboptimal (<50%) compared to heterogeneous catalysis .

Industrial and Environmental Considerations

Large-scale production prioritizes palladium recovery and solvent recyclability to offset costs. Fixed-bed reactors with Pd/C catalysts demonstrate stable performance over 10 cycles with <5% activity loss . Environmental assessments highlight the need to replace volatile solvents like methanol with supercritical CO₂ , which reduces waste and improves phase separation .

Chemical Reactions Analysis

Types of Reactions:

Reduction: The compound can be further reduced to 1,4-Butanediol using hydrogenation catalysts.

Substitution: Halogenation reactions can occur, forming 4-halobutenols or 2,3-dihalo-1,4-butanediol.

Common Reagents and Conditions:

Oxidation: Dichromate in acidic solution.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens such as chlorine or bromine.

Major Products:

Oxidation: Furan derivatives.

Reduction: 1,4-Butanediol.

Substitution: 4-Halobutenols, 2,3-Dihalo-1,4-butanediol.

Scientific Research Applications

Synthesis of Chemical Intermediates

Cis-2-butene-1,4-diol serves as a precursor in the synthesis of various chemical intermediates. Its role in the production of endosulfan , a widely used insecticide, illustrates its importance in agrochemical applications. The compound reacts with hexachlorocyclopentadiene to yield endosulfan diol, which is further processed to produce endosulfan.

Catalytic Reactions

The compound is extensively utilized as a probe in studying isomerization , hydrogenation , and hydrogenolysis reactions . For instance:

- Isomerization Studies: this compound is employed to investigate the kinetics and mechanisms of isomerization reactions under various catalytic conditions.

- Hydrogenation Reactions: It participates in selective hydrogenation processes to produce valuable products with specific stereochemical configurations .

Green Chemistry Applications

This compound is integral to green chemistry initiatives aimed at reducing environmental impact. Its use in intensified reactor technologies for chemical synthesis exemplifies this application. The compound's ability to undergo cyclodehydration reactions efficiently contributes to the development of sustainable chemical processes .

Pharmaceutical Synthesis

The compound has been explored for its potential in synthesizing antiviral agents such as oxetanocin A. Its unique structural features allow for specific interactions during catalytic processes, making it valuable in pharmaceutical research .

Case Study 1: Endosulfan Production

In a study examining the synthesis of endosulfan from this compound, researchers demonstrated the reaction's efficiency under controlled conditions. The study highlighted the yield of endosulfan diol and its subsequent transformation into endosulfan through further reactions with thionyl chloride.

Case Study 2: Cyclodehydration Reactions

A recent investigation into the cyclodehydration of this compound with active methylene compounds reported high yields of 2-vinyl-2,3-dihydrofurans. This reaction showcases the compound's versatility and importance in producing complex organic molecules .

Mechanism of Action

The mechanism of action of cis-2-Butene-1,4-Diol involves its ability to participate in hydrogenation and isomerization reactions. The compound’s hydroxyl groups and double bond make it reactive under specific conditions, allowing it to form various products. The molecular targets and pathways involved include the adsorption of the compound on catalyst surfaces, leading to selective hydrogenation or isomerization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity: α,β-Unsaturated Diols vs. Bis-Ketones

cis-2-Butene-1,4-Diol is metabolically derived from furan via CYP2E1-catalyzed ring-opening, forming a highly reactive α,β-unsaturated bis-aldehyde intermediate . In contrast, dimethylformamide (DMF) undergoes homologous metabolism to cis-3-hexene-2,5-dione , an α,β-unsaturated bis-ketone. The bis-aldehyde group in this compound exhibits greater electrophilicity and reactivity compared to the bis-ketone, which is stabilized by electron-donating methyl groups in DMF derivatives .

| Compound | Functional Groups | Reactivity Profile | Metabolic Pathway |

|---|---|---|---|

| This compound | α,β-unsaturated diol | High (bis-aldehyde formation) | CYP2E1 oxidation of furan |

| cis-3-Hexene-2,5-dione | α,β-unsaturated bis-ketone | Moderate (steric hindrance) | DMF metabolism |

Hydrogenation Selectivity: Unsaturated vs. Saturated Diols

2-Butyne-1,4-Diol is hydrogenated to this compound and further to butane-1,4-diol (a saturated diol). The unsaturated diol is favored industrially for its role in polymer synthesis, while the saturated derivative is a precursor to γ-butyrolactone. Catalysts like Ru/C or Pt/C selectively control this process, with ammonia additives suppressing over-hydrogenation .

| Compound | Bond Type | Applications | Thermal Stability |

|---|---|---|---|

| 2-Butyne-1,4-Diol | Triple bond | Intermediate for this compound | Low (reactive) |

| This compound | Double bond | Polymers, antiviral drugs | Moderate |

| Butane-1,4-Diol | Single bond | Solvents, plastics (e.g., PBT) | High |

Oxidation to Lactones

This compound is oxidized to 2(5H)-furanone, an unsaturated lactone, using Au/HT catalysts . In contrast, 1,4-butanediol forms γ-butyrolactone, a saturated lactone. The double bond in 2(5H)-furanone enhances its utility in fragrance and pharmaceutical synthesis.

| Diol Precursor | Lactone Product | Key Feature | Catalyst |

|---|---|---|---|

| This compound | 2(5H)-furanone | Unsaturated | Au/HT |

| 1,4-Butanediol | γ-Butyrolactone | Saturated | Conventional acids |

Polymer Chemistry: Copolymer Performance

This compound copolymerizes with acrylamide via redox initiation (using Ce⁴⁺), yielding materials with enhanced thermal stability (TGA decomposition >340°C). The double bond allows post-polymerization modifications, such as esterification with C8/C18 fatty acids, improving hydrophobicity and thermal resistance . Comparatively, ethylene glycol -based copolymers lack unsaturation, limiting functionalization.

| Comonomer | Key Feature | Thermal Degradation (TGA) | Applications |

|---|---|---|---|

| This compound | Unsaturated backbone | Multi-stage (>340°C) | High-performance polymers |

| Ethylene Glycol | Saturated backbone | Single-stage | Conventional plastics |

Catalytic Cross-Metathesis (CM)

In Z-selective CM using Ru-dithiolate catalysts, this compound reacts with sterically hindered olefins (e.g., allyl alcohols, carboxylic acids) to form high-value Z-olefins. Its diol groups enable unique substrate tolerance compared to mono-alcohols like allyl ethers .

Biological Activity

Cis-2-butene-1,4-diol (CAS Number: 6117-80-2) is a diol compound with significant industrial applications and biological activity. It is primarily recognized for its role in the synthesis of various chemical intermediates, including antiviral agents. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C₄H₈O₂

- Molecular Weight : 88.11 g/mol

- Physical State : Colorless liquid

- Solubility : Soluble in water, alcohols, and acetone; slightly soluble in benzene.

- Boiling Point : 235 °C

- Melting Point : 7 °C

Biological Activities

This compound exhibits a range of biological activities that have been explored in various studies:

1. Antiviral Activity

This compound is noted for its role in synthesizing oxetanocin A, an antiviral compound. This synthesis highlights the compound's potential as a precursor in developing antiviral therapies against various viral infections .

2. Catalytic Applications

The compound serves as a probe for studying isomerization reactions and hydrogenation processes. Research indicates that it can facilitate cross-metathesis reactions with fatty acids like methyl oleate, leading to high conversion rates and selectivity in producing valuable chemical intermediates .

3. Toxicological Profile

This compound has been classified under several hazard categories:

- Acute toxicity (Category 4)

- Serious eye damage/eye irritation (Category 2)

- Skin corrosion/irritation (Category 2)

These classifications indicate that while the compound has useful applications, it requires careful handling due to its irritant properties .

Table 1: Summary of Key Studies on this compound

4. Metabolic Pathways

Research indicates that this compound participates in metabolic pathways involving various enzymes and signaling mechanisms. It has implications in apoptosis, autophagy, and cell cycle regulation . This suggests potential roles in cancer research and therapeutic interventions.

Q & A

Q. Basic: What methods are used to synthesize and purify cis-2-Butene-1,4-diol?

Answer:

The primary synthesis method involves hydrogenating 2-butyne-1,4-diol under 2–4 atm pressure using catalysts like Raney nickel or colloidal palladium . Purification typically employs solvent/non-solvent recrystallization (e.g., water/acetone) and vacuum drying to isolate the cis isomer. For laboratory-scale preparation, redox polymerization initiators (e.g., ceric ammonium nitrate, CAN) are used in aqueous nitric acid, followed by precipitation in acetone to yield high-purity (>97%) products .

Q. Basic: How is the cis configuration of 2-Butene-1,4-diol confirmed spectroscopically?

Answer:

The cis configuration is verified using:

- 1H-NMR : The coupling constant (J) between the olefinic protons (CH=CH) in cis isomers typically ranges between 10–12 Hz, distinguishing it from trans isomers (J ≈ 15 Hz) .

- FT-IR : Hydroxyl (O-H) stretching at ~3300–3500 cm⁻¹ and C=C stretching at ~1640–1680 cm⁻¹ confirm the diol and alkene functionalities .

- Refractive Index : The cis isomer has a refractive index (n20/D) of 1.477–1.480, distinct from trans isomers .

Q. Basic: How does the molecular structure of this compound influence its reactivity in cyclodehydration reactions?

Answer:

The cis arrangement of hydroxyl groups on the same side of the double bond facilitates intramolecular cyclization. In cyclodehydration with active methylene compounds (e.g., diketones), the hydroxyl groups act as nucleophiles, attacking the electron-deficient carbons to form 2-vinyl-2,3-dihydrofurans in 70–90% yields . Steric and electronic effects from the cis configuration enhance regioselectivity compared to trans analogs.

Q. Advanced: What challenges arise in controlling monomer ratios during copolymerization of acrylamide and this compound using CAN initiators?

Answer:

Key challenges include:

- Redox Initiation Dynamics : CAN preferentially reacts with this compound due to its higher reducing capacity, leading to uneven radical generation. Optimizing CAN concentration (e.g., 8 mL of 0.5 N CAN solution per 2.4 mmol acrylamide) balances initiation rates .

- Solubility Differences : Acrylamide’s hydrophilicity versus the diol’s moderate solubility in water requires co-solvent systems (e.g., ethanol/water) to homogenize monomer distribution.

- Post-Polymerization Analysis : Hydroxyl number titration and GPC reveal acrylamide dominates the copolymer (77% acrylamide vs. 23% diol) due to faster propagation rates .

Q. Advanced: How do alkyl ester modifications affect the thermal stability of poly(acrylamide-co-cis-2-butene-1,4-diol) copolymers?

Answer:

Esterification with long-chain aliphatic acids (e.g., stearic acid) introduces hydrophobic segments, altering thermal behavior:

- TGA/DTG : Unmodified copolymers degrade in 4 stages (max rate at ~300°C). Esterified copolymers show 5-stage degradation, with increased char residue (up to 20%) due to crosslinking .

- Activation Energy (Ea) : Ea increases from 120 kJ/mol (unmodified) to 150 kJ/mol (C18-ester) using the Coats–Redfern model, indicating enhanced stability from van der Waals interactions in alkyl chains .

- DSC : Glass transition temperatures (Tg) decrease by 10–15°C with esterification, reflecting increased chain flexibility .

Q. Advanced: What mechanisms explain the dual role of this compound as both monomer and reducing agent in redox polymerization?

Answer:

In CAN-initiated systems:

- Reduction of Ce(IV) : The diol’s hydroxyl groups donate protons to Ce(IV), generating Ce(III) and diol-derived radicals (HOCH₂CH=CHCH₂O•), which initiate acrylamide polymerization .

- Propagation : Radicals propagate via addition to acrylamide’s vinyl group, while residual diol monomers incorporate into the copolymer backbone through hydrogen abstraction.

- Kinetic Studies : FT-IR and hydroxyl titration confirm ~80% of diol participates in initiation, with ~20% remaining as comonomer .

Q. Advanced: What catalytic strategies optimize the isomerization vs. hydrogenation pathways of this compound?

Answer:

- Catalyst Selection : Ru(IV) allyl complexes (e.g., CpRu(MQA)(C₃H₅)) favor isomerization to trans-2-butenyl ethers (80–90% selectivity), while Pd/C promotes hydrogenation to 1,4-butanediol .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for isomerization, whereas protic solvents (e.g., H₂O) favor hydrogenation .

- Kinetic Control : Low H₂ pressure (1–2 atm) and temperatures (50–70°C) minimize over-hydrogenation .

Q. Advanced: How is this compound utilized in synthesizing antiviral agents like oxetanocin A?

Answer:

The diol serves as a precursor in oxetanocin A synthesis:

Properties

IUPAC Name |

(Z)-but-2-ene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTVZLZNOYNASJ-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C\CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018106 | |

| Record name | (2Z)-2-Butene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nearly colorless, odorless liquid; [HSDB] Faintly yellow-green clear viscous liquid; [MSDSonline] | |

| Record name | 1,4-Dihydroxy-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

141-149 °C AT 20 MM HG | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

128 °C, 128 °C (263 °F) OC | |

| Record name | 1,4-Dihydroxy-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.067-1.074 | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.0 (AIR= 1) | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 1,4-Dihydroxy-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

ALMOST COLORLESS LIQUID | |

CAS No. |

6117-80-2, 110-64-5 | |

| Record name | cis-2-Butene-1,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6117-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene-1,4-diol, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006117802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butenediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butenediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butene-1,4-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2Z)-2-Butene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-2-butene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | But-2-ene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTENE-1,4-DIOL, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA7VGU6SCV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

7 °C (45 °F) | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.